1-[(4-chlorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group
Properties
Molecular Formula |
C18H27ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-pentan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN2O3S/c1-3-4-14(2)20-18(22)16-9-11-21(12-10-16)25(23,24)13-15-5-7-17(19)8-6-15/h5-8,14,16H,3-4,9-13H2,1-2H3,(H,20,22) |
InChI Key |
XWLHNCOAROQGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenylmethanesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
